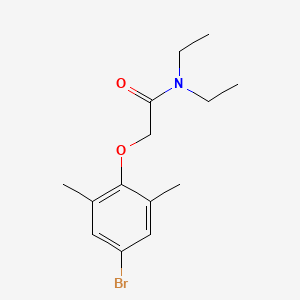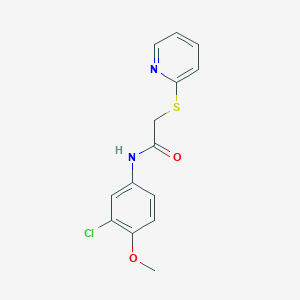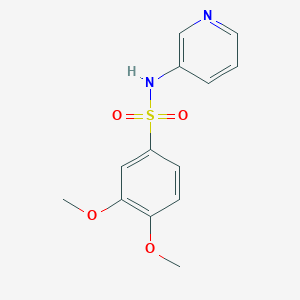
3,4-dimethoxy-N-3-pyridinylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3,4-dimethoxy-N-3-pyridinylbenzenesulfonamide” is a sulfonamide derivative with methoxy groups and a pyridinyl group. Sulfonamides are a group of compounds characterized by the presence of a sulfonamide functional group (S(=O)2-NH2). They are well known for their antibacterial activity . The methoxy groups (O-CH3) and the pyridinyl group could potentially influence the compound’s reactivity and biological activity.
Molecular Structure Analysis
The molecular structure of this compound would likely be influenced by the electron-donating methoxy groups and the electron-withdrawing sulfonamide group. These could potentially influence the compound’s reactivity and its interactions with other molecules .Chemical Reactions Analysis
Sulfonamides, in general, can participate in a variety of chemical reactions. They can act as bases, forming salts with acids, and they can also undergo hydrolysis under acidic or basic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its functional groups. The presence of the sulfonamide group could potentially make the compound polar and capable of forming hydrogen bonds, which could influence its solubility in different solvents .Applications De Recherche Scientifique
Organic Light-Emitting Diodes (OLEDs)
The compound has been utilized in the development of blue phosphorescent materials for OLEDs. It serves as a sky-blue phosphorescent material when complexed with Pt(II) ions. This application is significant due to the high quantum efficiency and the potential for use in display and lighting technologies .
Photoluminescent Materials
As part of its application in OLEDs, the compound’s photoluminescent properties are noteworthy. It exhibits bright sky-blue emissions, which are crucial for the visual quality of the emitted light in display applications .
Quantum Efficiency Enhancement
The compound’s structure, which includes a carbazole unit with high triplet energy and dimethoxy bipyridine, is known for its exceptional quantum efficiency. This makes it a valuable material for enhancing the performance of photoluminescent devices .
Coordination Chemistry
The compound’s ability to coordinate with metals like Pt(II) and form tetradentate ligands is of particular interest in coordination chemistry. This can lead to the development of new materials with unique luminescent properties .
Spectroscopic Characterization
The compound is also relevant in the field of spectroscopic characterization. Its luminescent properties and the transitions involved in its emissions can be studied to understand the behavior of similar organic compounds .
Ligand-Centered Charge Transfer
Studies on the compound have revealed that the electronic transition is mostly attributed to ligand-centered charge transfer. This insight is valuable for the design of materials with specific electronic properties .
Phosphorescent Organic Light-Emitting Devices (PHOLEDs)
The compound has been used to fabricate PHOLEDs with a maximum quantum efficiency and current efficiency. This application demonstrates its potential in the next generation of energy-efficient lighting solutions .
Theoretical Calculations and Modeling
The compound’s properties have been analyzed using TD-DFT calculations, which help in understanding the material’s electronic structure and the nature of its charge transfer transitions .
Mécanisme D'action
Target of Action
The primary targets of the compound “3,4-Dimethoxy-N-pyridin-3-yl-benzenesulfonamide” are currently unknown. This compound is a relatively new entity and research is ongoing to identify its specific targets .
Mode of Action
It is believed that the compound interacts with its targets by binding to specific sites, thereby altering the normal function of the target .
Biochemical Pathways
Given its structural similarity to other benzenesulfonamide derivatives, it may potentially interfere with enzymatic activities or signal transduction pathways .
Pharmacokinetics
Based on its chemical structure, it can be predicted that the compound may have good oral bioavailability and could be metabolized in the liver .
Safety and Hazards
Propriétés
IUPAC Name |
3,4-dimethoxy-N-pyridin-3-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4S/c1-18-12-6-5-11(8-13(12)19-2)20(16,17)15-10-4-3-7-14-9-10/h3-9,15H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAFKAWQAWAOXAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=CN=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>44.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47204902 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3,4-Dimethoxy-N-pyridin-3-yl-benzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




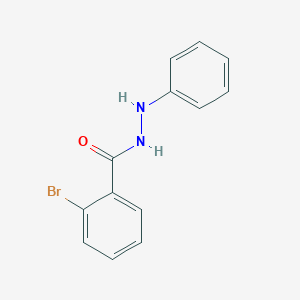
![5-{[(1-phenyl-1H-tetrazol-5-yl)thio]methyl}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5706786.png)
![4-ethyl-7-[(2,3,5,6-tetramethylbenzyl)oxy]-2H-chromen-2-one](/img/structure/B5706790.png)
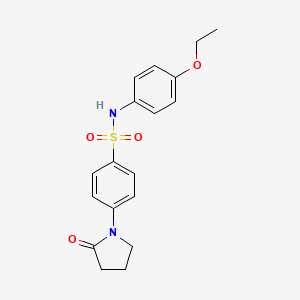
![methyl 3-{[(2,5-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B5706798.png)
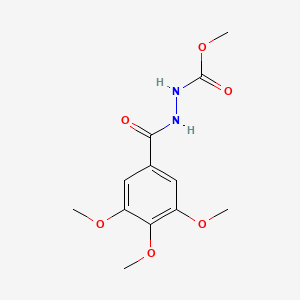

![5-(2-{[5-(2-bromo-4-nitrophenyl)-2-furyl]methylene}hydrazino)-2-chlorobenzoic acid](/img/structure/B5706814.png)
![N,N-diethyl-2-[(2-thienylcarbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5706816.png)
